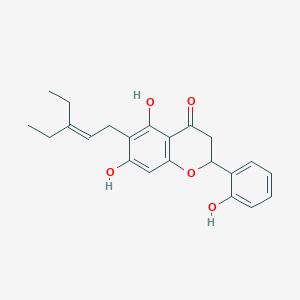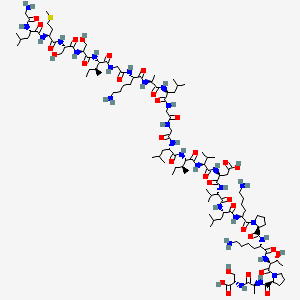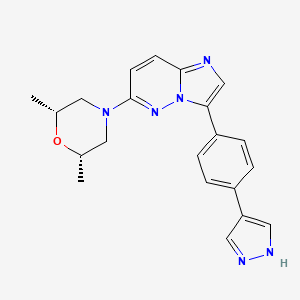
Antiviral agent 33
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiviral Agent 33, also known as RK-33, is a broad-spectrum antiviral compound that targets DEAD-box RNA helicase DDX3X. This enzyme plays a crucial role in RNA metabolism and the antiviral response. By inhibiting DDX3X, this compound effectively limits viral replication in cells, making it a promising candidate for treating various viral infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nucleoside analogs, such as Antiviral Agent 33, typically involves several steps. One common method includes the fluorination of simple heteroaryl-substituted aldehyde starting materials, followed by an enantioselective aldol reaction with a dioxanone. This is then reduced and subjected to intramolecular annulative fluoride displacement to forge the nucleoside analog .
Industrial Production Methods: Industrial production of nucleoside analogs often relies on chiral pool starting materials and efficient synthetic routes. For example, the synthesis of the broad-spectrum antiviral agent remdesivir requires eight steps and a final chiral HPLC separation of diastereomers .
Analyse Chemischer Reaktionen
Types of Reactions: Antiviral Agent 33 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Antiviral Agent 33 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analog synthesis and reaction mechanisms.
Biology: Investigated for its role in inhibiting viral replication and its effects on RNA metabolism.
Industry: Utilized in the development of antiviral therapies and as a reference compound for drug discovery.
Wirkmechanismus
Antiviral Agent 33 exerts its effects by inhibiting the enzymatic activities of DEAD-box RNA helicase DDX3X. This enzyme is involved in RNA metabolism and the antiviral response. By blocking DDX3X’s catalytic activities, this compound limits viral replication in cells. The molecular targets and pathways involved include the inhibition of viral RNA synthesis and the disruption of viral protein production .
Vergleich Mit ähnlichen Verbindungen
Remdesivir: Another broad-spectrum antiviral agent that targets viral RNA polymerase.
Favipiravir: Inhibits viral RNA-dependent RNA polymerase.
Molnupiravir: Incorporates into viral RNA, causing lethal mutagenesis.
Uniqueness: Antiviral Agent 33 is unique in its mechanism of action, targeting the host cellular co-factor DDX3X rather than a viral protein. This approach helps overcome drug resistance associated with common antiviral therapies .
Eigenschaften
Molekularformel |
C24H46N3O6PS2 |
|---|---|
Molekulargewicht |
567.7 g/mol |
IUPAC-Name |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[2-(tetradecyldisulfanyl)ethoxy]phosphinic acid |
InChI |
InChI=1S/C24H46N3O6PS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-35-36-18-16-33-34(30,31)21-32-22(20-28)19-27-15-14-23(25)26-24(27)29/h14-15,22,28H,2-13,16-21H2,1H3,(H,30,31)(H2,25,26,29)/t22-/m0/s1 |
InChI-Schlüssel |
UYNVBEROGNUNOP-QFIPXVFZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCSSCCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)O |
Kanonische SMILES |
CCCCCCCCCCCCCCSSCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)




![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)



